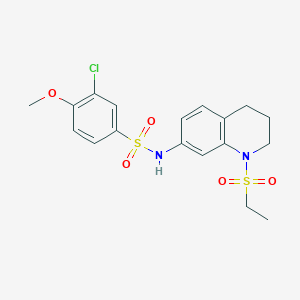
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound known for its versatile chemical properties and potential applications in various scientific fields. Its structure features several functional groups, including a chloro, ethylsulfonyl, tetrahydroquinoline, and methoxybenzenesulfonamide moieties.
科学的研究の応用
Chemistry
Building blocks for complex molecules: : Serving as intermediates in the synthesis of novel compounds.
Biology
Potential bioactivity: : Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug development: : Explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material science: : Utilized in the development of specialty chemicals and advanced materials.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This often starts with a cyclization reaction using anilines and suitable carbonyl compounds under acidic conditions.
Introduction of the chloro group: : This step might involve chlorination using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the ethylsulfonyl group: : Typically done via sulfonation using ethyl sulfonyl chloride under basic conditions.
Methoxylation of benzene: : This can be achieved using methanol in the presence of an acid catalyst.
Final coupling: : The intermediate compounds are coupled under controlled conditions to form the final product.
Industrial Production Methods
Industrial production may involve optimizing the above steps for scale, focusing on cost-effective and high-yielding processes. Automation and continuous flow reactions could be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: : It may undergo oxidation reactions affecting the methoxy or ethylsulfonyl groups.
Reduction: : Reduction could occur at the sulfonamide or chlorinated sites.
Substitution: : Nucleophilic substitution reactions, particularly on the aromatic rings, are possible.
Common Reagents and Conditions
Oxidation: : Use of reagents like KMnO4 or H2O2 under acidic or neutral conditions.
Reduction: : Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: : Involving nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The resulting products from these reactions would vary based on the site of reaction, yielding derivatives with modified functionalities, such as different sulfonamides, amines, or oxidized products.
類似化合物との比較
When compared to other compounds, 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups which may offer distinct reactivity and bioactivity.
Similar Compounds
Sulfonamides: : Similar in their antimicrobial properties and general structure.
Tetrahydroquinolines: : Used in various medicinal chemistry applications.
By combining unique functional moieties, this compound potentially offers a wider range of reactivity and bioactivity, making it an intriguing subject of study for scientists and researchers.
特性
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASAEVQSRXOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
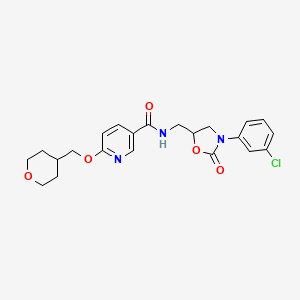
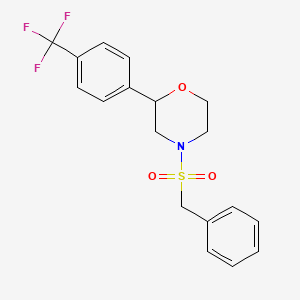
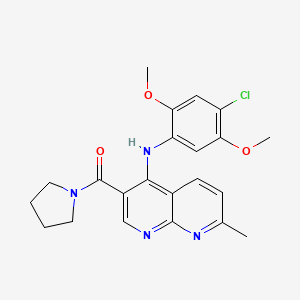
![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)
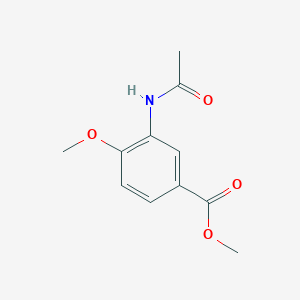

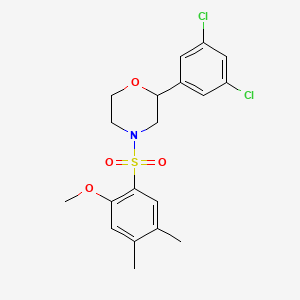
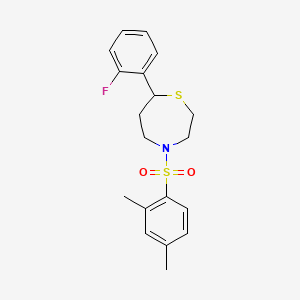
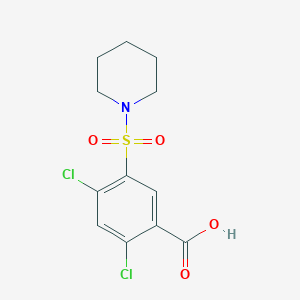
![11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)
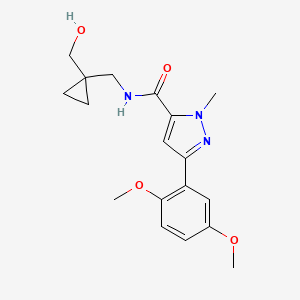
![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)
